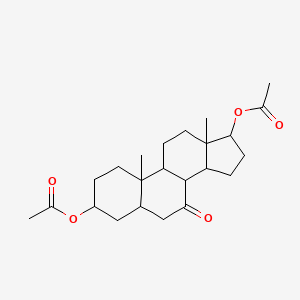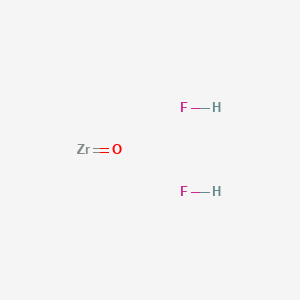
Fluorodiiodoborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorodiiodoborane is a chemical compound with the molecular formula BFI₂. It consists of one boron atom, one fluorine atom, and two iodine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorodiiodoborane typically involves the reaction of boron trihalides with fluorine and iodine sources under controlled conditions. One common method is the reaction of boron trifluoride with iodine in the presence of a suitable catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactive intermediates and the use of specialized equipment to ensure safety and efficiency. The production is typically carried out in batch reactors with precise control over temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorodiiodoborane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: Can be reduced to form lower oxidation state boron compounds.
Substitution: Undergoes substitution reactions where the fluorine or iodine atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of organoboron compounds .
Applications De Recherche Scientifique
Fluorodiiodoborane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and imaging.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and electronic components .
Mécanisme D'action
The mechanism of action of fluorodiiodoborane involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a source of boron, fluorine, and iodine atoms, facilitating various transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Fluorodibromoborane (BFBr₂): Similar structure but with bromine atoms instead of iodine.
Fluorodichloroborane (BFCl₂): Contains chlorine atoms instead of iodine.
Fluorodiiodoalane (AlFI₂): Aluminum analog with similar halogen atoms .
Uniqueness: Fluorodiiodoborane is unique due to its specific combination of boron, fluorine, and iodine atoms, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
22095-63-2 |
|---|---|
Formule moléculaire |
BFI2 |
Poids moléculaire |
283.62 g/mol |
Nom IUPAC |
fluoro(diiodo)borane |
InChI |
InChI=1S/BFI2/c2-1(3)4 |
Clé InChI |
WEEUWHFDYOZKHD-UHFFFAOYSA-N |
SMILES canonique |
B(F)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


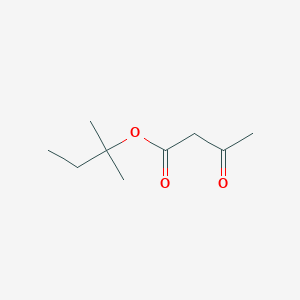
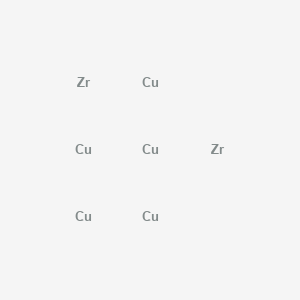
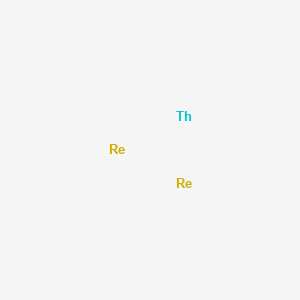
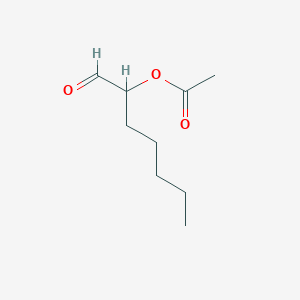

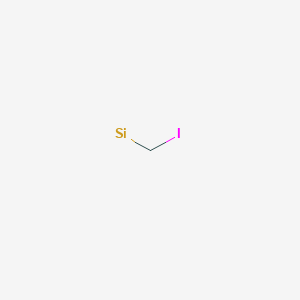

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)
